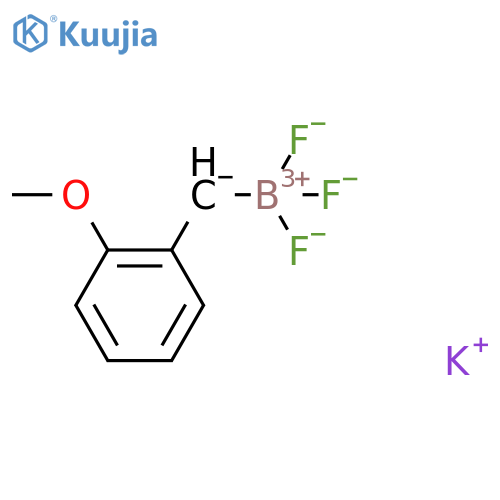

Cas no 1707202-87-6 (potassium trifluoro(2-methoxybenzyl)borate)

potassium trifluoro(2-methoxybenzyl)borate 化学的及び物理的性質

名前と識別子

-

- potassium trifluoro(2-methoxybenzyl)borate

-

- インチ: 1S/C8H8BF3O.K/c1-13-8-5-3-2-4-7(8)6-9(10,11)12;/h2-6H,1H3;/q-1;+1

- InChIKey: RYQSUEGKHFLLHL-UHFFFAOYSA-N

- ほほえんだ: [CH-](C1C=CC=CC=1OC)[B+3]([F-])([F-])[F-].[K+]

potassium trifluoro(2-methoxybenzyl)borate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Bestfluorodrug | YFF00150-1.0g |

potassium trifluoro(2-methoxybenzyl)borate |

1707202-87-6 | 97% | 1.0g |

¥4200 | 2023-01-04 | |

| Bestfluorodrug | YFF00150-5.0g |

potassium trifluoro(2-methoxybenzyl)borate |

1707202-87-6 | 97% | 5.0g |

¥12950 | 2023-01-04 | |

| Bestfluorodrug | YFF00150-1g |

potassium trifluoro(2-methoxybenzyl)borate |

1707202-87-6 | 97% | 1g |

¥4200 | 2023-09-19 | |

| Bestfluorodrug | YFF00150-0.5g |

potassium trifluoro(2-methoxybenzyl)borate |

1707202-87-6 | 97% | 0.5g |

¥2600 | 2023-09-19 | |

| Bestfluorodrug | YFF00150-5g |

potassium trifluoro(2-methoxybenzyl)borate |

1707202-87-6 | 97% | 5g |

¥12950 | 2023-09-19 |

potassium trifluoro(2-methoxybenzyl)borate 関連文献

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

potassium trifluoro(2-methoxybenzyl)borateに関する追加情報

Potassium Trifluoro(2-methoxybenzyl)borate (CAS No. 1707202-87-6): An Overview

Potassium trifluoro(2-methoxybenzyl)borate (CAS No. 1707202-87-6) is a versatile and highly functionalized boron compound that has garnered significant attention in recent years due to its unique properties and diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound, often referred to as KTFMB for brevity, is a key reagent in the development of novel chemical entities and has been extensively studied for its role in catalytic reactions and cross-coupling processes.

The molecular structure of potassium trifluoro(2-methoxybenzyl)borate is characterized by a boron atom coordinated with a trifluoromethyl group and a 2-methoxybenzyl ligand. The presence of these functional groups imparts unique reactivity and stability to the compound, making it an attractive candidate for various synthetic transformations. The trifluoromethyl group enhances the electrophilicity of the boron center, while the 2-methoxybenzyl ligand provides steric and electronic modulation, which can be crucial for controlling reaction outcomes.

One of the most significant applications of KTFMB is in Suzuki-Miyaura cross-coupling reactions, where it serves as a highly effective boron reagent. Recent studies have demonstrated that potassium trifluoro(2-methoxybenzyl)borate can facilitate the coupling of aryl halides with high efficiency and selectivity, even under mild reaction conditions. This has led to its widespread use in the synthesis of complex organic molecules, including pharmaceutical intermediates and natural products.

In the pharmaceutical industry, KTFMB has shown promise as a building block for the synthesis of fluorinated compounds, which are known for their enhanced biological activity and metabolic stability. Fluorine atoms can significantly alter the pharmacokinetic properties of drugs, making them more effective or less prone to degradation. The ability of potassium trifluoro(2-methoxybenzyl)borate to introduce fluorine into molecular structures with high precision has made it an invaluable tool in drug discovery and development.

Beyond its role in organic synthesis, KTFMB has also found applications in materials science. For instance, it has been used as a precursor for the preparation of boron-containing polymers and coatings with improved thermal stability and mechanical properties. These materials have potential uses in various industries, including electronics, aerospace, and automotive.

The synthesis of potassium trifluoro(2-methoxybenzyl)borate typically involves the reaction of a 2-methoxybenzyl halide with potassium trifluoroborate (KBF3). This process can be optimized to achieve high yields and purity, making it suitable for large-scale production. Recent advancements in synthetic methodologies have further enhanced the efficiency and sustainability of this process, contributing to its growing popularity among researchers and industrial chemists.

In conclusion, potassium trifluoro(2-methoxybenzyl)borate (CAS No. 1707202-87-6) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical properties make it an essential reagent in modern chemical research and development. As ongoing studies continue to uncover new possibilities for its use, the importance of KTFMB is likely to grow even further.

1707202-87-6 (potassium trifluoro(2-methoxybenzyl)borate) 関連製品

- 1880840-46-9(1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)

- 1361509-20-7(3'-Methylsulfanyl-2,3,6-trichlorobiphenyl)

- 1361715-48-1(2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester)

- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)

- 144003-49-6(methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)

- 1556966-10-9(methyl 3-amino-2-(oxolan-3-yl)propanoate)

- 2248348-83-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate)

- 848919-05-1(2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile)

- 1365969-58-9(3-Iodo-4-(Trifluoromethoxy)Aniline)

- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)